Tetracontane
Overview
Description
Tetracontane is a long-chain hydrocarbon with the chemical formula C40H82 . It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is a solid at room temperature and is known for its high melting point and stability. It is often used as a reference compound in various scientific studies due to its well-defined structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetracontane can be synthesized through the catalytic hydrogenation of long-chain alkenes or alkynes. The process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. Another method involves the polymerization of ethylene followed by hydrogenation to achieve the desired chain length .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of the Fischer-Tropsch synthesis, a process that converts carbon monoxide and hydrogen into liquid hydrocarbons using a metal catalyst. This method is particularly useful for producing long-chain hydrocarbons like this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form alcohols, aldehydes, and carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Although this compound is already fully saturated, it can be reduced further to remove any impurities or unsaturated bonds that may be present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (Pd, Pt)
Substitution: Chlorine (Cl2), bromine (Br2) under UV light or heat
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Pure this compound
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Tetracontane has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in chromatography and spectroscopy due to its well-defined structure.
Biology: Studied for its role in the formation of biological membranes and its interactions with other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a model compound for studying lipid behavior.
Mechanism of Action
Tetracontane exerts its effects primarily through its physical properties rather than chemical reactivity. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, making it useful in the study of lipid membranes and hydrophobic interactions. The molecular targets and pathways involved are primarily related to its ability to integrate into lipid bilayers and affect membrane fluidity and stability .
Comparison with Similar Compounds
- Hexadecane (C16H34)
- Octadecane (C18H38)
- Eicosane (C20H42)
- Dotriacontane (C32H66)
Comparison: Tetracontane is unique among these compounds due to its longer carbon chain, which imparts higher melting and boiling points, greater stability, and different physical properties. While shorter alkanes like hexadecane and octadecane are liquids at room temperature, this compound is a solid, making it more suitable for applications requiring solid-state properties .
Properties
IUPAC Name |
tetracontane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H82/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPLEGDPSCCPJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H82 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063341 | |
Record name | Tetracontane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White flakes; [Sigma-Aldrich MSDS] | |
Record name | Tetracontane | |
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CAS No. |
4181-95-7 | |
Record name | Tetracontane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4181-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetracontane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004181957 | |
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Record name | Tetracontane | |
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Record name | Tetracontane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063341 | |
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Record name | Tetracontane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.869 | |
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Record name | TETRACONTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I79S9IXB9Y | |
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Q1: What is the molecular formula and weight of tetracontane?
A1: this compound has the molecular formula C40H82 and a molecular weight of 562.11 g/mol.
Q2: What are the characteristic spectroscopic features of this compound?
A2: While specific spectroscopic data is limited in the provided research, n-alkanes like this compound are typically characterized by strong C-H stretching vibrations in infrared spectroscopy and distinct peaks in NMR spectra corresponding to the methylene (CH2) and methyl (CH3) groups.
Q3: How does the presence of this compound affect the crystallization of polyethylene under high pressure?
A3: Adding this compound to polyethylene influences its melting and crystallization under high pressure []. The high-pressure phase of polyethylene shifts towards higher pressures and temperatures with increasing this compound concentration. Notably, when the weight fraction of polyethylene drops below 0.7 at 500 MPa, this high-pressure phase disappears.
Q4: Can this compound form inclusion complexes, and if so, how does confinement affect its behavior?
A4: Yes, this compound forms inclusion complexes with perhydrotriphenylene, creating channels that confine the alkane molecule [, , ]. Molecular dynamics simulations reveal that even though the confined this compound molecules exhibit a strong preference for the trans conformation of the CH2-CH2 bonds, the chains remain internally flexible within these channels.
Q5: How does the molecular weight of n-alkanes, including this compound, influence the phase behavior of binary systems with ethylene?
A5: Increasing the molecular weight of n-alkanes, such as this compound, in binary systems with ethylene has a noticeable effect on the fluid phase equilibria, particularly in the critical region [, ].
Q6: What is the role of this compound in the calibration of Condensation Particle Counters (CPCs)?
A6: this compound serves as a calibration material for CPCs used in various applications, including vehicle emission measurements [, ]. The counting efficiency of CPCs can vary depending on the type of particle used, and this compound provides a reference point for calibration.
Q7: How is molecular simulation employed to study this compound?
A7: Molecular dynamics simulations have been instrumental in understanding the behavior of this compound in various contexts. For instance, these simulations have been used to study the crystallization and annealing of this compound nanoparticles [] and free-standing thin films [, ].
Q8: Can molecular simulations be used to estimate the density of this compound?
A8: Yes, molecular simulation techniques can accurately predict the density of this compound. Studies have shown a close agreement between simulated density values and experimental data, with relative errors typically within 2-3% [].
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